Methyl 3-amino-2,4-dichloro-5-fluorobenzoate
Description
Molecular Architecture and Substituent Configuration Analysis
The molecular architecture of methyl 3-amino-2,4-dichloro-5-fluorobenzoate demonstrates a complex substitution pattern on the benzene ring that significantly influences its chemical properties and stability. The compound features a benzene ring substituted at positions 2 and 4 with chlorine atoms, position 5 with a fluorine atom, and position 3 with an amino group, while the ester functional group (-COOCH3) is attached at position 1. This specific arrangement creates a highly electronegative environment around the aromatic system due to the presence of multiple halogen atoms.
The substituent configuration exhibits a notable asymmetric distribution that affects the compound's electronic properties. The Chemical Abstracts Service registration number 1159908-24-3 identifies this specific isomer among possible structural variants. The molecular geometry adopts a planar configuration for the aromatic ring system, with the methyl ester group maintaining coplanarity to maximize conjugation effects. The amino group at position 3 demonstrates quinoid character, as evidenced by structural studies of related compounds.
Computational chemistry data reveals important physicochemical parameters that characterize the molecular architecture. The topological polar surface area measures 52.32 square angstroms, indicating moderate polarity. The calculated logarithmic partition coefficient (LogP) value of 2.5013 suggests balanced hydrophilic-lipophilic properties. The compound contains three hydrogen bond acceptors and one hydrogen bond donor, with one rotatable bond contributing to conformational flexibility.
The electronic effects of the substituents create distinctive charge distribution patterns within the molecule. The electron-withdrawing effects of the chlorine and fluorine substituents enhance the electrophilicity of the carbon atom, facilitating nucleophilic attack during chemical reactions. The amino group provides electron-donating characteristics that partially counterbalance the halogen effects, creating unique reactivity patterns not observed in simpler halogenated benzoates.
Properties
IUPAC Name |
methyl 3-amino-2,4-dichloro-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2FNO2/c1-14-8(13)3-2-4(11)6(10)7(12)5(3)9/h2H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPXHTQHEFRTIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1Cl)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655283 | |
| Record name | Methyl 3-amino-2,4-dichloro-5-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159908-24-3 | |
| Record name | Methyl 3-amino-2,4-dichloro-5-fluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159908-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-amino-2,4-dichloro-5-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate typically involves the esterification of 3-amino-2,4-dichloro-5-fluorobenzoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Reaction Scheme:
3-amino-2,4-dichloro-5-fluorobenzoic acid+methanolH2SO4Methyl 3-amino-2,4-dichloro-5-fluorobenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions:
Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Electrophilic Substitution: The chloro and fluoro substituents can participate in electrophilic aromatic substitution reactions, although the presence of electron-withdrawing groups may reduce the reactivity.
-
Oxidation and Reduction:
- The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include various substituted benzoates.
Oxidation Products: Nitrobenzoates.
Reduction Products: Aminobenzoates.
Scientific Research Applications
Pharmaceutical Applications
Intermediate in Drug Synthesis
Methyl 3-amino-2,4-dichloro-5-fluorobenzoate serves as a key intermediate in the synthesis of various bioactive compounds. Its derivatives are essential in creating pharmaceuticals that target different biological pathways. For instance, thiazole derivatives synthesized from this compound have shown promising biological activities, including antimicrobial and anticancer properties.
Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against several pathogens. In vitro studies revealed that these compounds can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL .
Potential in Cancer Therapy
The compound also shows promise in cancer treatment. Preliminary studies indicate that it can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The cytotoxic effects observed warrant further investigation into its mechanisms of action.
Agrochemical Applications
Pesticide Development
this compound is utilized in the agrochemical industry as a building block for synthesizing pesticides. Its derivatives help protect crops from pests while minimizing environmental impact.
Case Study: Crop Protection Efficacy
Several formulations containing derivatives of this compound have been tested for their effectiveness in pest control. These formulations have received market approval due to their efficacy and reduced toxicity profiles compared to conventional pesticides.
Methods of Synthesis
The synthesis of this compound can be achieved through various chemical reactions involving starting materials that contain the necessary functional groups. Common methods include:
- Nitration followed by reduction : This method involves nitrating a suitable benzoic acid derivative and subsequently reducing the nitro group to an amino group.
- Halogenation reactions : The introduction of chlorine and fluorine atoms can be accomplished via electrophilic aromatic substitution reactions.
- Esterification : The final step often involves esterifying the resulting acid with methanol to yield methyl esters.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity and selectivity towards specific molecular targets.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Structural and Functional Comparison
Key Observations:
- This property is critical in drug design for bioavailability optimization.
- Halogen Reactivity: The 2-Cl and 4-Cl substituents facilitate electrophilic substitution reactions, while the 5-F atom enhances metabolic stability in bioactive molecules . In contrast, Methyl 3-bromo-4-chloro-5-fluorobenzoate’s bromine atom (3-Br) acts as a superior leaving group in cross-coupling reactions, making it more reactive than the amino-substituted analog .
- Synthetic Utility: Methyl 2-amino-3-chlorobenzoate lacks multiple halogens but demonstrates utility in synthesizing antibiotics, highlighting how positional isomerism and halogen diversity dictate application scope .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | This compound | Methyl 2,4-dichloro-5-fluorobenzoate | Methyl 3-bromo-4-chloro-5-fluorobenzoate |
|---|---|---|---|
| Boiling Point (°C) | Not reported | ~280 (estimated) | ~300 (estimated) |
| Solubility | Moderate in DMSO, methanol | Low in water; high in DCM | Low in water; high in THF |
| Stability | Stable under inert conditions | Light-sensitive | Sensitive to moisture |
Notes:
- The amino group in the target compound increases its solubility in polar aprotic solvents like DMSO, which is advantageous for reactions requiring homogeneous conditions .
- Methyl 3-bromo-4-chloro-5-fluorobenzoate’s higher molecular weight and bromine content contribute to its lower solubility in water but superior performance in organic reaction media .
Biological Activity
Methyl 3-amino-2,4-dichloro-5-fluorobenzoate (MDCFB) is an organic compound characterized by its unique structure, which includes an amino group and halogen substituents (two chlorine atoms and one fluorine atom). This composition suggests potential biological activity, although research on its specific mechanisms and effects remains limited.
Chemical Structure and Properties
- Molecular Formula : C₈H₇Cl₂FNO₂
- Molecular Weight : 203.60 g/mol
- Structural Features :
- Benzoate backbone
- Substituted with amino, dichloro, and fluorine groups
The presence of halogen atoms can enhance the compound's lipophilicity and stability, which may influence its biological interactions.
Currently, there is no well-defined mechanism of action for MDCFB due to a scarcity of targeted studies. However, it is hypothesized that the compound may interact with various biological targets such as enzymes or receptors. The halogen substituents could potentially increase binding affinity and selectivity towards specific molecular targets, similar to other halogenated compounds.
Potential Therapeutic Applications
-
Antimicrobial Activity :
- Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. MDCFB's halogenated nature may confer similar activities, warranting further investigation in this area.
-
Anti-inflammatory Properties :
- Compounds with amino groups often display anti-inflammatory effects. MDCFB could be explored for its potential in this therapeutic domain.
-
Enzyme Interaction Studies :
- MDCFB may serve as a biochemical probe to study enzyme interactions, particularly due to the presence of its amino group which can form hydrogen bonds with active sites.
Future Directions for Research
Given the current knowledge gaps regarding MDCFB's biological activity, future research should focus on:
- In Vitro Studies : Conducting detailed in vitro assays to evaluate antimicrobial and anti-inflammatory properties.
- Mechanistic Studies : Investigating the molecular interactions of MDCFB with specific enzymes or receptors.
- Structure-Activity Relationship (SAR) Analysis : Exploring how variations in substituents affect biological activity to optimize potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
